molecular formula C17H19ClFNO3S B2600778 3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide CAS No. 1795484-89-7

3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide

Cat. No.: B2600778
CAS No.: 1795484-89-7
M. Wt: 371.85
InChI Key: HJBINOIEBRSZMD-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO3S and its molecular weight is 371.85. The purity is usually 95%.
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Scientific Research Applications

Biochemical Evaluation and Inhibitory Effects

Kynurenine Pathway Inhibitors : Studies on N-(4-phenylthiazol-2-yl)benzenesulfonamides have shown these compounds to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism. Such inhibitors can modulate the kynurenine pathway, potentially impacting neurological disorders and immune responses (Röver et al., 1997).

Antimicrobial and Anticancer Evaluation : Derivatives of benzenesulfonamide, specifically 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies highlight the potential of such compounds in developing new therapeutic agents (Kumar et al., 2014).

Enzyme Inhibition for Therapeutic Applications

Carbonic Anhydrase Inhibitors : Various benzenesulfonamide derivatives have been explored for their potential as carbonic anhydrase inhibitors, showing promising results in terms of cytotoxicity and enzyme inhibition. This indicates their potential application in treating conditions like glaucoma, epilepsy, and certain types of tumors (Gul et al., 2016).

Selective COX-2 Inhibitors : Research into 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides has led to the identification of potent, highly selective COX-2 inhibitors, which could be beneficial in treating inflammation and pain without the gastrointestinal side effects associated with nonselective NSAIDs (Hashimoto et al., 2002).

Novel Sensing and Therapeutic Mechanisms

Mercury Sensing : A novel pyrazoline-based fluorometric "Turn-off" sensor for Hg2+ ions demonstrates the potential of benzenesulfonamide derivatives in environmental monitoring and safety applications (Bozkurt & Gul, 2018).

Properties

IUPAC Name

3-chloro-4-fluoro-N-(5-hydroxy-3-phenylpentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO3S/c18-16-12-15(6-7-17(16)19)24(22,23)20-10-8-14(9-11-21)13-4-2-1-3-5-13/h1-7,12,14,20-21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBINOIEBRSZMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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